(2alpha,3beta)-Olean-12-ene-2,3-diol
Description
(2α,3β)-Olean-12-ene-2,3-diol is a triterpenoid characterized by an oleanane skeleton, with hydroxyl groups at the C2 (α-configuration) and C3 (β-configuration) positions . Its molecular formula is C₃₀H₅₀O₂, with a molecular weight of 442.728 and a CAS number of 26926-98-7 . This compound is isolated from plants such as Aeschynanthus mengxinensis (Gesneriaceae) and Paulownia tomentosa, often alongside structurally related triterpenoids . It is utilized in pharmacological research, particularly in animal studies, where standardized protocols for solubility (e.g., 5% DMSO + 30% PEG300) and dosing (e.g., 10 mg/kg in murine models) are established .
Structure
3D Structure
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2R,3R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,27+,28-,29+,30+/m0/s1 |
InChI Key |
QSXZSWHSPZZEGO-OZONWUNXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection
The compound is primarily isolated from medicinal plants in the families Chrysobalanaceae and Combretaceae. For example, Terminalia arjuna bark yields 10.5 mg/kg of crude extract through dichloromethane partitioning, while Licania licaniaeflora leaves provide 11.3 mg/kg via ethyl acetate fractionation.
Solvent Extraction and Partitioning
Plant materials are typically dried, powdered, and subjected to sequential solvent extraction:
Open Column Chromatography (CC)
High-Performance Thin-Layer Chromatography (HPTLC)
Chemical Synthesis
Starting Materials
Step 1: Reduction of Oleanolic Acid to Erythrodiol
| Parameter | Value | Source |
|---|---|---|
| Reagent | LiAlH₄ (6 eq) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Reflux (66°C) | |
| Time | 16 hr | |
| Yield | 85–90% |
Mechanism :
Carboxylic acid (C-28) → Primary alcohol via hydride transfer.
Step 2: Selective Protection of C-3 Hydroxyl
Step 3: Oxidation at C-2
Step 4: Stereoselective Reduction
Step 5: Deprotection
Comparative Analysis of Methods
| Parameter | Natural Isolation | Chemical Synthesis |
|---|---|---|
| Time | 2–3 weeks | 5–7 days |
| Yield | 0.0018–0.0113% | 60–70% overall |
| Purity | 95–98% (HPLC) | >99% (NMR) |
| Cost | High (solvent consumption) | Moderate (bulk reagents) |
| Scalability | Limited by plant biomass | Industrially feasible |
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Industrial Applications and Challenges
Pharmaceutical Use
Synthesis Challenges
Emerging Techniques
Biocatalytic Synthesis
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-Olean-12-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Various oxidized derivatives with different functional groups.
Reduction: More saturated triterpenoid derivatives.
Substitution: Ester or ether derivatives depending on the substituent used
Scientific Research Applications
Chemistry
- Starting Material for Synthesis : (2alpha,3beta)-Olean-12-ene-2,3-diol serves as a precursor in synthesizing other triterpenoids and complex organic compounds. Its structural versatility allows for various modifications through chemical reactions such as oxidation and substitution.
Biology
- Metabolic Studies : The compound is studied for its role in plant metabolism and its effects on cellular pathways. Research indicates that it may influence signaling pathways related to stress responses in plants.
Medicine
- Therapeutic Properties :
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.
- Anti-cancer Activity : Induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, which has been demonstrated in various in vitro studies.
- Antimicrobial Properties : Exhibits activity against bacteria and fungi by disrupting cell membranes.
Industry
- Cosmetics and Pharmaceuticals : Due to its bioactive properties, this compound is incorporated into cosmetic formulations and pharmaceutical products aimed at skin health and anti-aging.
Case Studies
Mechanism of Action
The mechanism of action of (2alpha,3beta)-Olean-12-ene-2,3-diol involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-microbial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Source Diversity and Isolation Context
- (2α,3β)-Olean-12-ene-2,3-diol is co-isolated with ursane and lupane-type triterpenoids (e.g., 2α,3β,21β-trihydroxyolean-12-en-28-oic acid) in Aeschynanthus mengxinensis, suggesting shared biosynthetic pathways in Gesneriaceae .
- Maslinic acid is abundant in olive (Olea europaea) extracts, often alongside pentacyclic triterpenes like oleanolic acid, which synergize in anticancer activity .
Implications of Functional Group Modifications
- Hydroxylation: The diol configuration in (2α,3β)-Olean-12-ene-2,3-diol may improve membrane permeability compared to mono-hydroxylated analogs like oleanolic acid.
- Carboxylation : Maslinic acid’s C28 carboxylic acid enhances ionic interactions with biological targets, improving specificity but reducing lipid solubility .
- Glycosylation: Derivatives like 28-O-β-D-glucopyranosyl-3α,19,24-trihydroxyurs-12-en-28-oic acid (from ) show altered pharmacokinetics due to sugar moieties, extending half-life in vivo.
Biological Activity
(2alpha,3beta)-Olean-12-ene-2,3-diol, also known as erythrodiol, is a triterpenoid compound found in various plants, particularly in olive oil. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
Erythrodiol is classified as a pentacyclic triterpenoid with the molecular formula . Its structure features a hydroxyl group at the C-3 and C-28 positions, which is crucial for its biological activity. The compound's ability to interact with various biological pathways is attributed to these functional groups.
1. Anti-inflammatory Effects
Erythrodiol exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. In a study involving experimental autoimmune encephalomyelitis (EAE) in mice, erythrodiol treatment resulted in reduced inflammation and protection of the blood-brain barrier, suggesting its potential as a therapeutic agent for multiple sclerosis .
2. Antioxidant Activity
The antioxidant activity of erythrodiol is another critical aspect of its biological profile. It has been shown to enhance the levels of antioxidant enzymes and reduce oxidative stress markers in various experimental models. This property contributes to its protective effects against cellular damage caused by reactive oxygen species (ROS) .
3. Anticancer Properties
Erythrodiol has demonstrated cytotoxic effects against several cancer cell lines. Studies indicate that it induces apoptosis in human leukemia cells (HL-60) and hepatocellular carcinoma cells (HepG2) with IC50 values ranging from 1.31 to 10.12 µM . The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Multiple Sclerosis Model
In a preclinical study on EAE mice, erythrodiol was administered alongside standard treatments. The results indicated that erythrodiol significantly reduced clinical symptoms associated with EAE and improved neurological function. Molecular analyses revealed decreased expression of inflammatory markers in the brain tissues of treated animals .
Case Study 2: Cancer Cell Lines
In vitro studies evaluated the effects of erythrodiol on various cancer cell lines. The compound exhibited potent cytotoxicity against HL-60 and HepG2 cells, leading to cell cycle arrest and apoptosis. Flow cytometry analysis confirmed that erythrodiol treatment resulted in increased Annexin V staining, indicating early apoptotic changes in treated cells .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers address discrepancies in reported metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
